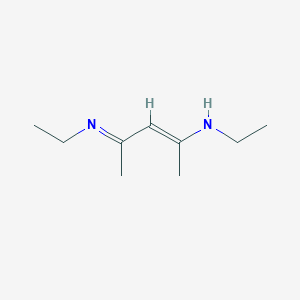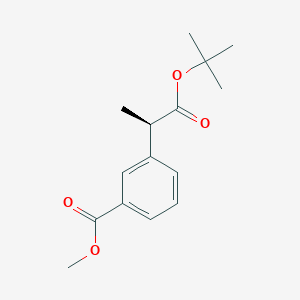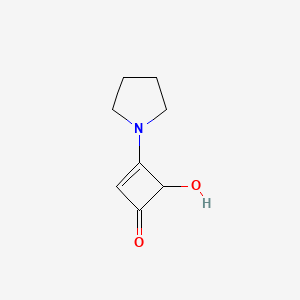
N-Ethyl-4-(ethylimino)pent-2-en-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-4-(ethylimino)pent-2-en-2-amine is an organic compound with a unique structure that includes both an ethyl group and an ethylimino group attached to a pent-2-en-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(ethylimino)pent-2-en-2-amine typically involves the reaction of a suitable precursor with ethylamine under controlled conditions. One common method involves the condensation of 4-penten-2-one with ethylamine, followed by the reduction of the resulting imine to form the desired compound. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N-Ethyl-4-(ethylimino)pent-2-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-ethyl-4-(ethylamino)pent-2-en-2-one.
Reduction: Reduced products like N-ethyl-4-(ethylamino)pent-2-en-2-amine.
Substitution: Substituted derivatives depending on the functional group introduced.
科学的研究の応用
N-Ethyl-4-(ethylimino)pent-2-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Ethyl-4-(ethylimino)pent-2-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Penten-2-amine: Shares a similar backbone but lacks the ethyl and ethylimino groups.
N-Ethyl-4-(methylimino)pent-2-en-2-amine: Similar structure with a methylimino group instead of an ethylimino group.
Uniqueness
N-Ethyl-4-(ethylimino)pent-2-en-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
(E)-N-ethyl-4-ethyliminopent-2-en-2-amine |
InChI |
InChI=1S/C9H18N2/c1-5-10-8(3)7-9(4)11-6-2/h7,10H,5-6H2,1-4H3/b8-7+,11-9? |
InChIキー |
YIONYZSSFUKRMJ-YJBPLEQHSA-N |
異性体SMILES |
CCN/C(=C/C(=NCC)C)/C |
正規SMILES |
CCNC(=CC(=NCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)


![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)

